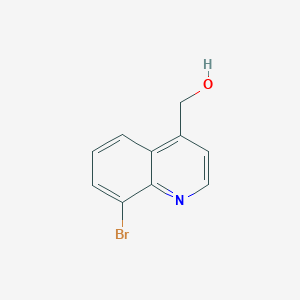

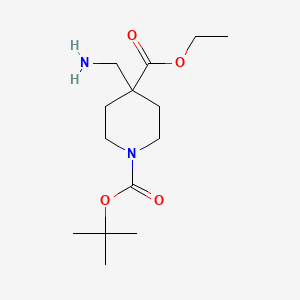

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a useful research compound. Its molecular formula is C20H35ClN2O3Si and its molecular weight is 415 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metalation and Carbon-Carbon Coupling

The lithiation of 2-(aminomethyl)pyridine followed by reaction with ClSiMe2tBu yields a compound from which, upon metalation with dimethylzinc, colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide is formed. This compound is significant in carbon-carbon coupling reactions, showcasing its potential in forming complex molecular structures (Westerhausen et al., 2001).

Protection and Deprotection of Diols

The compound is involved in the protection of diols with 4‐(tert‐Butyldimethylsilyloxy)Benzylidene Acetal and its subsequent deprotection. This process is crucial in organic synthesis, particularly in protecting sensitive functional groups during complex chemical reactions (Osajima et al., 2009).

Synthesis of Chiral Intermediates

It plays a role in the stereoselective synthesis of chiral intermediates, as seen in the synthesis of the chiral intermediate of batzelladines A and B. This highlights its importance in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry (Guo et al., 2017).

Role in Divergent and Solvent-Dependent Reactions

The compound is involved in divergent and solvent-dependent reactions, indicating its versatility and utility in organic synthesis. Such reactions are fundamental in designing synthetic routes for complex organic molecules (Rossi et al., 2007).

Synthesis and Characterization of Ligands

It contributes to the synthesis and characterization of pyridine-based ligands, which have applications in coordination chemistry and metal extraction. This highlights its role in the synthesis of ligands that can coordinate to metal ions, offering potential in fields such as catalysis and material science (Pearce et al., 2019).

Propiedades

IUPAC Name |

tert-butyl-[[1-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methyl]pyrrolidin-3-yl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35ClN2O3Si/c1-20(2,3)27(6,7)26-14-15-9-11-23(12-15)13-16-8-10-22-18(21)17(16)19(24-4)25-5/h8,10,15,19H,9,11-14H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQGNXICLGVCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=C(C(=NC=C2)Cl)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35ClN2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674058 |

Source

|

| Record name | 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | |

CAS RN |

1186311-19-2 |

Source

|

| Record name | 4-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)

![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)